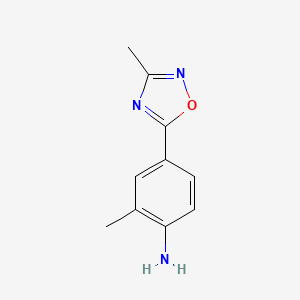

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

描述

Chemical Classification and Structural Features

This compound belongs to the chemical class of aromatic amines, specifically categorized as a substituted aniline derivative. The compound features a benzene ring system substituted with both an amino group and a methyl group, along with a 1,2,4-oxadiazole substituent. The structural arrangement follows systematic nomenclature conventions, where the aniline backbone provides the primary structural framework, and the oxadiazole ring serves as a significant substituent group. This classification places the compound within the broader category of heteroaryl-substituted anilines, which have gained recognition for their diverse biological activities and synthetic utility.

The molecular structure of this compound can be precisely described through various chemical notation systems. The compound's SMILES (Simplified Molecular Input Line Entry System) notation is represented as CC1=C(C=CC(=C1)C2=NC(=NO2)C)N, which provides a linear encoding of the molecular structure. The corresponding InChI (International Chemical Identifier) string, InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3, offers a standardized representation that facilitates database searches and computational analyses. The InChIKey AQCBHISMHDHKPH-UHFFFAOYSA-N provides a fixed-length hash representation that enables efficient chemical database operations.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol |

| SMILES Notation | CC1=C(C=CC(=C1)C2=NC(=NO2)C)N |

| InChI String | InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 |

| InChIKey | AQCBHISMHDHKPH-UHFFFAOYSA-N |

The structural features of this compound reveal several important chemical characteristics that influence its properties and potential applications. The aniline moiety provides a nucleophilic amino group that can participate in various chemical transformations, while the methyl substituent on the benzene ring influences both electronic properties and steric considerations. The 1,2,4-oxadiazole ring system contributes significant electronic effects, as this heterocycle is known for its electron-withdrawing properties and ability to form hydrogen bonds with biological targets. The specific positioning of the oxadiazole ring at the para position relative to the amino group creates a conjugated system that may enhance molecular stability and influence electronic distribution throughout the molecule.

Mass spectrometric analysis of this compound provides additional structural insights through collision cross-section predictions. The compound exhibits characteristic fragmentation patterns with various adduct ions, including protonated molecular ion [M+H]⁺ at mass-to-charge ratio 190.09749, sodium adduct [M+Na]⁺ at 212.07943, and ammonium adduct [M+NH₄]⁺ at 207.12403. These mass spectrometric parameters are valuable for analytical identification and quantification purposes in research applications.

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

The development of oxadiazole chemistry traces its origins to pioneering work conducted in the late nineteenth century, when Tiemann and Kruger first synthesized 1,2,4-oxadiazole derivatives in 1884. These early researchers initially designated their discoveries as "furo[ab1]diazoles" or "azoximes," reflecting the limited understanding of heterocyclic chemistry during that era. The original synthetic methodology developed by Tiemann and Kruger represented a significant milestone in heterocyclic chemistry, establishing foundational principles that continue to influence modern oxadiazole synthesis strategies. Their work demonstrated the feasibility of constructing five-membered heterocycles containing both nitrogen and oxygen atoms, opening new avenues for chemical exploration and application.

Following the initial discovery, oxadiazole chemistry experienced relatively limited development for several decades, with only occasional publications appearing in the chemical literature until the early 1960s. This period of modest activity reflected the challenges associated with synthesizing and characterizing these novel heterocycles using the analytical techniques available at the time. However, the subsequent decades witnessed dramatic growth in oxadiazole research, driven by emerging recognition of their biological activity and potential pharmaceutical applications. The development of more sophisticated synthetic methods and analytical techniques enabled researchers to explore the full potential of oxadiazole derivatives, leading to the identification of numerous bioactive compounds and commercial pharmaceutical products.

The historical evolution of 1,2,4-oxadiazole chemistry reveals four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole have gained the most significant attention in pharmaceutical research, while 1,2,5-oxadiazole derivatives have found applications primarily in high-energy materials. The 1,2,3-isomer has proven to be the least stable, exhibiting a tendency toward ring-opening to form diazoketone tautomers, which has limited its practical applications. This stability profile has directed research efforts toward the more stable isomers, particularly 1,2,4-oxadiazole derivatives that demonstrate both synthetic accessibility and biological relevance.

The emergence of 1,2,4-oxadiazole derivatives as important pharmacological agents became evident in the mid-twentieth century, with the development of compounds such as Oxolamine, which entered clinical use as an antitussive agent in the 1960s. This marked the beginning of systematic exploration of oxadiazole-containing drugs, leading to the discovery of numerous therapeutic applications including anti-inflammatory, anticancer, anticonvulsant, antiviral, antibacterial, and antifungal activities. The recognition that 1,2,4-oxadiazole rings could serve as bio-isosteric replacements for ester and amide functional groups represented a particularly significant advancement, as this property enabled medicinal chemists to address metabolic stability issues while maintaining biological activity.

Contemporary research in oxadiazole chemistry has revealed the versatility of these heterocycles in various pharmaceutical applications, with compounds containing 1,2,4-oxadiazole rings appearing in clinical trials and marketed medications for diverse therapeutic indications. The historical development from Tiemann and Kruger's initial synthesis to modern pharmaceutical applications demonstrates the profound impact that fundamental heterocyclic chemistry research can have on medical science and human health. Current synthetic methodologies for 1,2,4-oxadiazole derivatives primarily rely on two complementary approaches: 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides, and cyclization reactions involving amidoxime intermediates. These established synthetic routes provide the foundation for creating diverse oxadiazole derivatives, including complex molecules such as this compound that combine multiple pharmacophoric elements within single molecular frameworks.

属性

IUPAC Name |

2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCBHISMHDHKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

The substituent on the 1,2,4-oxadiazole ring significantly influences physicochemical and biological properties. Key analogues include:

Analysis :

- Methyl (Target Compound) : Balances steric demand and lipophilicity, favoring membrane permeability .

- Phenyl : Increases molecular weight (e.g., 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, CAS 915922-80-4) and may enhance π-π stacking in protein binding but reduces solubility .

- Trifluoromethyl-Pyrazole Hybrid : Combines electron-withdrawing effects (CF₃) with hydrogen-bonding pyrazole, enhancing target affinity but risking cytotoxicity .

Positional Isomerism and Linkage to Aniline

The position of substituents and linkage type (direct vs. methylene) alters molecular geometry and bioactivity:

Analysis :

Physicochemical Properties

Melting points, molecular weights, and logP values vary with substituents:

Analysis :

生物活性

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of oxadiazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O. The compound features a methylated aniline core substituted with a 3-methyl-1,2,4-oxadiazole ring. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of oxadiazole derivatives are primarily attributed to their ability to interact with various biological targets. Research indicates that compounds with oxadiazole moieties exhibit significant anticancer , anti-inflammatory , and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer activity against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.55 | Induction of apoptosis via caspase activation |

| HePG-2 | 1.82 | Inhibition of EGFR-TK pathways |

| MCF-7 | 2.86 | Cell cycle arrest and apoptosis induction |

These findings suggest that the compound may act as a potent inhibitor of key signaling pathways involved in cancer cell proliferation.

The mechanisms by which this compound exerts its anticancer effects include:

- Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- Inhibition of Key Kinases : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. For instance:

- Substituents on the Oxadiazole Ring : The presence of electron-donating groups enhances cytotoxicity.

- Aniline Substituents : Variations in the aniline portion can modulate the compound's lipophilicity and interaction with biological targets.

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives similar to this compound:

- Study on Derivatives : A recent study synthesized various 1,3,4-oxadiazole derivatives and tested their anticancer activities against multiple cell lines. Results indicated that certain substitutions led to IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another investigation utilized Western blot analysis to demonstrate that specific oxadiazole derivatives increase p53 levels and promote apoptosis in MCF-7 cells .

准备方法

Multi-Step Synthetic Route from 4-Nitrobenzoyl Chloride

A well-documented synthetic route to 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves three main steps starting from 4-nitrobenzoyl chloride:

Step 1: Formation of amidoxime intermediate by reaction of hydroxylamine with an appropriate nitrile or acyl chloride in the presence of N-ethyl-N,N-diisopropylamine in ethanol/acetonitrile at 90 °C for 1 hour.

Step 2: Cyclization to form the 1,2,4-oxadiazole ring using tetrabutylammonium fluoride in tetrahydrofuran at room temperature.

Step 3: Reduction of the nitro group to the aniline using iron powder in acetic acid at room temperature for 5 hours.

This method yields the target compound with good efficiency and is supported by patent literature and chemical supplier data.

| Step | Reagents/Conditions | Purpose | Temperature | Time |

|---|---|---|---|---|

| 1 | Hydroxylamine, N-ethyl-N,N-diisopropylamine, ethanol/acetonitrile | Amidoxime formation | 90 °C | 1 h |

| 2 | Tetrabutylammonium fluoride, tetrahydrofuran | Cyclization to oxadiazole ring | 20 °C | - |

| 3 | Iron powder, acetic acid | Nitro group reduction to aniline | 20 °C | 5 h |

Amidoxime and Carboxylic Acid Derivative Cyclization

Another common synthetic approach for 1,2,4-oxadiazole derivatives, applicable to this compound, involves the cyclization of amidoximes with carboxylic acid derivatives or acyl chlorides. This method typically proceeds via:

Formation of amidoxime from nitrile and hydroxylamine hydrochloride.

Cyclization with carboxylic acid derivatives using activating agents such as T3P or under microwave irradiation to accelerate the heterocyclization.

Microwave-assisted synthesis has been shown to significantly reduce reaction times (minutes rather than hours) and improve yields (up to 97%) while reducing solvent use, making it an environmentally friendly option.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction time | 0.5–12 hours | Minutes (e.g., 0.5–1 hour) |

| Yield | 35–97% | 87–97% |

| Solvent | Organic solvents (e.g., THF) | Reduced organic solvent volume |

| Activation agent | T3P, acids | NH4F/Al2O3, K2CO3 |

| Purification | Conventional work-up | Simplified due to cleaner reaction |

Selective Reduction of Nitro-Substituted Oxadiazoles

Selective reduction of the nitro group on 4-(3-methyl-1,2,4-oxadiazol-5-yl)-nitrobenzene derivatives to the corresponding aniline is a crucial step. Various reducing systems have been reported:

Iron powder in glacial acetic acid: Efficient reduction at mild temperatures (room temperature to 45 °C) with good yields (~70%).

Sodium borohydride combined with tin(II) chloride dihydrate: Used for selective reduction while preserving the heterocyclic ring integrity.

This step is sensitive, as harsher conditions may lead to ring opening or side reactions.

Reaction Medium and Solvent Considerations

The choice of solvent and reaction medium significantly influences the synthesis outcome:

Protic solvents such as ethanol, water, or mixtures thereof are preferred for amidoxime formation and reduction steps due to their polarity and ability to dissolve inorganic salts.

Aprotic polar solvents like tetrahydrofuran or dimethylformamide are used for cyclization reactions to enhance solubility of intermediates and reagents.

For in vivo formulation and stock solution preparation, solvents like DMSO, PEG300, Tween 80, corn oil, and water are used to ensure compound solubility and stability.

Patent-Described Preparation of 1,2,4-Oxadiazolyl Anilines

Patent literature describes a process involving:

Reaction of 4-aminophenyl-amidoxime with dialkyl carbonates (e.g., dimethyl carbonate) in the presence of alkali metal alkoxides (e.g., sodium methoxide) to form the oxadiazole ring.

Subsequent reactions with haloacetic acid esters and saponification to yield functionalized oxadiazolyl anilines.

Typical solvents include water, ethanol, isopropanol, or mixtures, with reaction temperatures between 35–45 °C.

Summary Table of Preparation Methods

常见问题

Q. What are the common synthetic routes for 2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline?

The compound is typically synthesized via cyclization reactions. A widely used method involves the reaction of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. For example, 1,3-dipolar cycloaddition between nitriles and hydroxylamine derivatives can yield the oxadiazole core, followed by functionalization of the aniline moiety . Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield .

Q. What biological activities are associated with this compound?

Oxadiazole derivatives, including this compound, exhibit antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to the oxadiazole ring’s ability to mimic peptide bonds and interact with biological targets such as enzymes or receptors. Standard assays include in vitro cytotoxicity screening (e.g., MTT assay) and antimicrobial susceptibility testing (e.g., broth microdilution) .

Q. How can solubility and stability be optimized for experimental use?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or by introducing hydrophilic substituents (e.g., methoxy groups). Stability is maintained by storing the compound at −20°C in anhydrous conditions to prevent hydrolysis of the oxadiazole ring. Pre-formulation studies with pH-adjusted buffers are recommended for biological assays .

Q. What spectroscopic techniques are used for characterization?

Key techniques include:

- NMR (¹H/¹³C) to confirm substitution patterns on the aromatic ring and oxadiazole moiety.

- FT-IR to identify N–H (aniline) and C=N (oxadiazole) stretches.

- HPLC-MS for purity assessment and molecular ion verification .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Density-functional theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These insights guide predictions of nucleophilic/electrophilic sites and reaction mechanisms. Exact-exchange terms in hybrid functionals improve accuracy for thermochemical properties .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Reproducing assays with rigorous controls (e.g., reference standards like cisplatin for cytotoxicity).

- Purity verification via chromatographic methods (e.g., UPLC with diode-array detection).

- Molecular docking to validate target binding consistency across studies .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Key parameters:

- Catalyst selection : Copper(I) catalysts improve regioselectivity in cycloaddition reactions.

- Solvent system : Acetonitrile or DMF enhances reaction homogeneity.

- Temperature control : Slow heating (60–80°C) prevents decomposition of intermediates. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What in vivo pharmacokinetic (PK) studies are recommended for this compound?

Design considerations:

- Dosing route : Intraperitoneal or oral administration, with bioavailability assessed via plasma LC-MS/MS.

- Metabolic stability : Liver microsome assays to identify cytochrome P450 interactions.

- Tissue distribution : Radiolabeling (e.g., ¹⁴C) to track accumulation in target organs .

Methodological Challenges and Solutions

Q. How to address low binding affinity in molecular docking studies?

- Flexible docking : Use software like AutoDock Vina to account for protein side-chain mobility.

- Solvent effects : Include explicit water molecules in simulations.

- SAR-guided modifications : Introduce substituents (e.g., halogens) to enhance hydrophobic interactions .

Q. What experimental designs validate the compound’s mechanism of action in cancer models?

- Transcriptomic profiling : RNA sequencing to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Western blotting : Quantify protein markers (e.g., caspase-3 for apoptosis).

- Xenograft models : Compare tumor growth inhibition in treated vs. control cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。